2-Bromo-3-ethoxybenzaldehyde
Overview
Description
2-Bromo-3-ethoxybenzaldehyde, also known as BEB, is a synthetic compound that belongs to the class of aldehydes. It has a molecular weight of 229.07 .
Molecular Structure Analysis
The IUPAC name for this compound is the same, and its InChI code is1S/C9H9BrO2/c1-2-12-8-5-3-4-7 (6-11)9 (8)10/h3-6H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthetic Applications in Chemistry 2-Bromo-3-ethoxybenzaldehyde, similar to its derivatives like 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, is extensively used in synthetic chemistry. These compounds are crucial for constructing a variety of biologically and medicinally significant compounds, as well as materials for various applications. Particularly, their use under palladium-catalyzed cross-coupling conditions has shown significant advancement in the last decade (Ghosh & Ray, 2017).
Organic Synthesis and Structural Analysis The compound has been synthesized through a simple two-step reaction from readily available materials, achieving a high yield of up to 83%. The synthesized product's structure was confirmed through NMR and elemental analysis, indicating its utility in organic synthesis processes (Zhang Zhan-ji, 2014). Additionally, studies involving derivatives like 5-bromo-2-methoxybenzaldehyde (BMB) have explored their spectroscopic properties, electronic properties, and thermodynamics, contributing to a better understanding of the molecular behavior of such compounds (Balachandran, Santhi, & Karpagam, 2013).
Palladium-Catalyzed Synthesis 2-Bromobenzaldehydes, closely related to this compound, have been used in a palladium-catalyzed synthesis process. This involves a sequence of steps, including selective ortho-bromination and deprotection, to produce substituted 2-bromobenzaldehydes with good overall yields. Such methods are integral to the synthesis of various organic compounds (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Catalysis in Chemical Reactions The compound has been utilized in catalytic processes to synthesize other complex molecules. For example, 2-bromobenzaldehydes reacted with arylhydrazines in the presence of a palladium catalyst to yield 1-aryl-1H-indazoles. This highlights the role of brominated benzaldehydes in facilitating important chemical reactions (Cho et al., 2004).
Crystal Structure Analysis Derivatives of this compound have been subjects of crystal structure analysis. Such studies provide insights into the molecular conformation and arrangement, essential for understanding the chemical properties and potential applications of these compounds (Chumakov et al., 2014).
Environmental and Analytical Chemistry Its derivatives have been used in environmental and analytical chemistry, such as in the spectrophotometric determination of copper in various samples. This showcases the potential of brominated benzaldehydes in analytical methodologies (Devireddy, Saritha, & Reddy, 2014).
Potential in Medicinal Chemistry Studies on compounds like 3-bromo-4,5-dihydroxybenzaldehyde, a structurally similar compound, reveal notable antioxidant activities. This suggests potential applications in developing medicinal or food additive products (Wang Zonghua, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-3-ethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOOGQYEYQDAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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